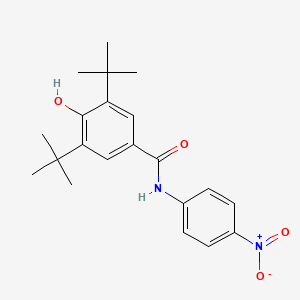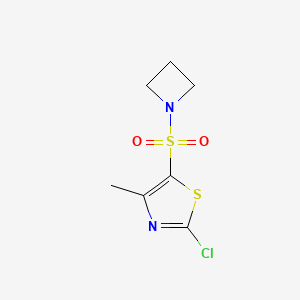
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3S)-3,7-dimethyloct-6-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the (3S)-3,7-Dimethyloct-6-en-1-yloxy Group: This step involves the reaction of the phenylboronic acid intermediate with (3S)-3,7-dimethyloct-6-en-1-ol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteases and other enzymes, making them candidates for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler analog without the (3S)-3,7-dimethyloct-6-en-1-yloxy group.
4-Hydroxyphenylboronic Acid: Similar structure but with a hydroxyl group instead of the (3S)-3,7-dimethyloct-6-en-1-yloxy group.
(4-{[(3S)-3,7-Dimethyloct-6-en-1-yl]oxy}phenyl)boronic Ester: An ester derivative of the compound.
Uniqueness
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is unique due to the presence of the (3S)-3,7-dimethyloct-6-en-1-yloxy group, which imparts distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
548772-66-3 |
|---|---|
Fórmula molecular |
C16H25BO3 |
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
[4-[(3S)-3,7-dimethyloct-6-enoxy]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h5,7-10,14,18-19H,4,6,11-12H2,1-3H3/t14-/m0/s1 |
Clave InChI |
GVPNNXAWVKXHKN-AWEZNQCLSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)OCC[C@@H](C)CCC=C(C)C)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)OCCC(C)CCC=C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)







![(17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B8704977.png)


